5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one
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Overview
Description
5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a 2-(2-methylpiperazin-1-yl)ethyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-3H-benzofuran and 2-(2-methylpiperazin-1-yl)ethanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction between 2-bromo-3H-benzofuran and 2-(2-methylpiperazin-1-yl)ethanol in the presence of a base, such as potassium carbonate, under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating signaling pathways, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares structural similarities with 5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one and has been studied for its biological activities.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with potential anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring and the presence of the 2-(2-methylpiperazin-1-yl)ethyl group
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-[2-(2-methylpiperazin-1-yl)ethyl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H20N2O2/c1-11-9-16-5-7-17(11)6-4-12-2-3-14-13(8-12)10-19-15(14)18/h2-3,8,11,16H,4-7,9-10H2,1H3 |
InChI Key |
OXHOZFBBBIFRBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CCC2=CC3=C(C=C2)C(=O)OC3 |
Origin of Product |
United States |
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